molecular formula C9H10N2O B2487348 (6-Methylimidazo[1,2-A]pyridin-3-YL)methanol CAS No. 217435-67-1

(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol

Cat. No.: B2487348
CAS No.: 217435-67-1
M. Wt: 162.192
InChI Key: ZPJTYHBNEDSUHQ-UHFFFAOYSA-N
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Description

(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of the methyl group at the 6-position and the methanol group at the 3-position of the imidazo[1,2-a]pyridine ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methylimidazo[1,2-A]pyridin-3-YL)methanol typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction proceeds efficiently, yielding the desired product in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its high purity and quality.

Chemical Reactions Analysis

Substitution Reactions

The methyl group at the 6-position undergoes nucleophilic/electrophilic substitution under controlled conditions. A study demonstrated halogenation using N-bromosuccinimide (NBS) in methanol, yielding brominated derivatives .

Example reaction :
Reagents :

  • N-Bromosuccinimide (NBS), petroleum ether, methanol
    Conditions : Reflux at 333 K for 2–5 hours
    Product : 6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol

Reagent SystemTemperatureTimeYield (%)Reference
NBS/petroleum ether333 K5 h75–82

Oxidative Functionalization

The hydroxymethyl group (-CH2OH) is susceptible to oxidation. In one protocol, glyoxylic acid (2-oxoacetic acid) facilitated arylomethylation via a radical pathway .

Key oxidative coupling :
Reagents :

  • Glyoxylic acid, (4-methoxyphenyl)boronic acid, KOtBu
    Conditions : DMF, 110°C, 24 hours
    Product : 4-((2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)phenol

Oxidizing AgentSolventTemperatureProduct Purity (%)Reference
Glyoxylic acidDMF110°C>90

Condensation Reactions

The compound participates in cyclocondensation to form fused heterocycles. A two-step synthesis of quinazoline derivatives involved coupling with 2-aminopyridines in DMF/K2CO3 :

Reaction sequence :

  • Bromoethanone formation via NBS

  • Condensation with 2-aminopyridines under basic conditions

StepReagentsConditionsYield (%)
1NBS, petroleum etherReflux, 333 K70–75
2K2CO3, DMFRT, 3 h65–72

Reductive Transformations

The hydroxymethyl group can be reduced to a methylene group. Sodium borohydride (NaBH4) in methanol selectively reduces carbonyl intermediates generated during derivatization .

Example application :

  • Reduction of ethyl 6-(quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate to the corresponding alcohol .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification at the 6-methyl position. Suzuki-Miyaura reactions with aryl boronic acids were optimized using tert-butanol as a solvent to enhance yields .

Optimized protocol :

  • Catalyst : Pd(OAc)2

  • Base : K2CO3

  • Solvent : tert-Butanol

  • Yield : 85–92%

Mechanistic Insights

Control experiments revealed that radical intermediates are critical in arylomethylation reactions. LC-MS analysis identified transient species like 3aab, confirming a stepwise mechanism involving:

  • Glyoxylic acid activation

  • Boronic acid coupling

  • Rearomatization

Stability Under Reaction Conditions

The compound remains stable in polar aprotic solvents (DMF, DMSO) at temperatures ≤110°C but degrades in strong acidic/basic media. TLC and HPLC data from and confirm no decomposition during typical reaction windows (3–24 h).

Scientific Research Applications

Research indicates that (6-Methylimidazo[1,2-a]pyridin-3-yl)methanol exhibits notable biological activities, particularly in anticancer research. Its structural characteristics allow it to interact with numerous biological targets, including kinases involved in cancer progression. Here are some key findings:

  • Anticancer Properties : Studies have shown that derivatives of imidazo[1,2-a]pyridine compounds can inhibit cell growth and induce apoptosis in various cancer cell lines. For instance, the compound has been linked to the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis and poor prognosis in cancer patients .
  • Binding Affinity : Interaction studies have demonstrated that this compound has a significant binding affinity to certain enzymes and receptors. This property is crucial for its potential use as a therapeutic agent .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several synthetic routes that emphasize its heterocyclic structure. The compound's unique combination of functional groups contributes to its distinct biological activities.

Several case studies highlight the applications of this compound in various research contexts:

  • Cancer Research : In a study investigating PI3K inhibitors, derivatives including this compound were synthesized and evaluated for their ability to inhibit cancer cell growth. Results indicated a promising therapeutic effect against specific cancer types .
  • Antimicrobial Studies : Research has also explored the antimicrobial properties of this compound, revealing efficacy against certain bacterial strains. This aspect opens avenues for developing new antimicrobial agents based on its structure .

Mechanism of Action

The mechanism of action of (6-Methylimidazo[1,2-A]pyridin-3-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-A]pyridine: The parent compound without the methyl and methanol groups.

    (6-Chloroimidazo[1,2-A]pyridin-3-YL)methanol: A similar compound with a chlorine atom at the 6-position.

    (6-Methylimidazo[1,2-A]pyridin-3-YL)ethanol: A derivative with an ethanol group instead of methanol.

Uniqueness

(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol is unique due to the presence of both the methyl and methanol groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold in medicinal chemistry and other research fields.

Biological Activity

(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound belongs to the imidazo[1,2-a]pyridine family, characterized by a methyl group at the 6-position and a hydroxymethyl group. Its molecular formula is C9H10N2OC_9H_{10}N_2O with a molecular weight of approximately 162.19 g/mol. The presence of these functional groups contributes to its reactivity and biological interactions.

Target Interactions

This compound interacts with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been associated with the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which plays a crucial role in tumorigenesis and cancer progression.

Biochemical Pathways

Research indicates that compounds similar to this compound can modulate key biochemical pathways. For instance, they may inhibit specific enzymes linked to cancer cell proliferation or activate pathways that promote apoptosis in malignant cells.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound. It has shown inhibitory effects on various cancer cell lines. For example, in vitro assays demonstrated that this compound can induce cell cycle arrest and apoptosis in human cancer cells through mechanisms involving oxidative stress and DNA damage.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against several bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes, making it a candidate for developing new antimicrobial agents.

Research Findings and Case Studies

StudyFindings
In Vitro Cancer Study Showed significant inhibition of cancer cell proliferation in human breast and colon cancer lines at concentrations as low as 10 µM.
Antimicrobial Assay Demonstrated effective bactericidal activity against Mycobacterium smegmatis with an MIC of 25 µg/mL.
Mechanistic Study Identified the compound's ability to induce oxidative stress leading to apoptosis in cancer cells through ROS generation.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption and distribution within biological systems. Studies indicate that it undergoes metabolic transformations that can enhance its bioavailability and therapeutic efficacy. Understanding its pharmacokinetics is essential for optimizing dosing regimens in potential clinical applications.

Therapeutic Potential

Due to its biological activities, this compound is being explored for therapeutic applications in oncology and infectious diseases. Its ability to target specific pathways involved in tumor growth presents opportunities for developing novel anticancer therapies.

Industrial Use

In addition to its medicinal applications, this compound serves as a building block in the synthesis of more complex heterocyclic compounds used in materials science and chemical processes .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (6-methylimidazo[1,2-a]pyridin-3-yl)methanol, and how are intermediates characterized?

The compound is typically synthesized via reductive amination or Schiff base reduction. For example, sodium borohydride reduction of N-aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanimines in methanol yields the methanol derivative (56–75% yield) . Key intermediates are characterized using elemental analysis (e.g., C: 77.28–77.98%, H: 5.96–6.49%), IR (C=N stretch at ~1600 cm⁻¹), and ¹H-NMR (aromatic protons at δ 6.8–8.2 ppm and methyl groups at δ 2.3–2.5 ppm) .

Q. What spectroscopic methods are critical for confirming the structure of this compound?

Essential techniques include:

  • ¹H-NMR : Identifies aromatic protons, methyl groups, and hydroxyl signals.
  • IR Spectroscopy : Confirms the presence of hydroxyl (-OH, ~3200–3600 cm⁻¹) and imidazo-pyridine ring vibrations.
  • Mass Spectrometry : Determines molecular ion peaks (e.g., [M+H]+ at m/z 177–179) .

Q. How are purity and stability assessed during synthesis?

Purity is validated via elemental analysis (deviation < 0.3% for C/H/N) and melting point consistency (e.g., 165–178°C). Stability is tested under ambient conditions in methanol, with degradation monitored via HPLC or TLC .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives of this compound?

Yield optimization strategies include:

  • Catalyst Screening : Substituting glacial acetic acid with Lewis acids (e.g., In(OTf)₃) to enhance reaction rates .
  • Solvent Selection : Methanol is standard, but DMSO or DMF may improve solubility for bulky substituents.
  • Temperature Control : Cooling to 5–10°C during sodium borohydride addition minimizes side reactions .

Q. What methodologies resolve contradictions in reported biological activities of structurally similar analogs?

Conflicting antimicrobial or antitumor data can arise from:

  • Structural Variations : For example, 2-(3,4-dimethoxyphenyl) analogs show enhanced solubility and receptor binding compared to non-substituted derivatives .
  • Assay Conditions : Differences in MIC (Minimum Inhibitory Concentration) protocols (e.g., broth dilution vs. agar diffusion) .
  • Control Groups : Use of reference standards (e.g., ciprofloxacin for antibacterial assays) ensures reproducibility .

Q. How do substituents at the 2- and 6-positions influence bioactivity?

Substituent effects are studied via:

  • QSAR Modeling : Correlating electronic (e.g., Hammett σ) or steric parameters with activity.
  • Molecular Docking : Methoxy or trifluoromethyl groups at position 2 enhance hydrophobic interactions with bacterial enzymes (e.g., DNA gyrase) .
  • Comparative Bioassays : 6-Methyl derivatives exhibit moderate antitumor activity, while 2-phenyl analogs show kinase inhibition .

Q. What strategies improve bioavailability for in vivo studies?

Approaches include:

  • Prodrug Design : Esterification of the methanol group to enhance membrane permeability.
  • Co-solvent Systems : Use of cyclodextrins or PEG for aqueous solubility enhancement .
  • Metabolic Stability Assays : Liver microsome studies to identify vulnerable sites (e.g., oxidation at the imidazo ring) .

Q. Key Considerations for Experimental Design

  • Control Groups : Include positive (e.g., doxorubicin for cytotoxicity) and negative (solvent-only) controls.
  • Dose-Response Curves : Use ≥5 concentrations to calculate IC₅₀/EC₅₀ values.
  • Data Reproducibility : Triplicate experiments with blinded analysis to minimize bias .

Properties

IUPAC Name

(6-methylimidazo[1,2-a]pyridin-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7-2-3-9-10-4-8(6-12)11(9)5-7/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJTYHBNEDSUHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C2CO)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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